Benz(a)anthracen-8-ol, 7,12-dimethyl-
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Overview
Description
Benz(a)anthracen-8-ol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a hydroxyl group at the 8 position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-8-ol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of Benz(a)anthracen-8-ol, 7,12-dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-8-ol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and simpler hydrocarbons .
Scientific Research Applications
Benz(a)anthracen-8-ol, 7,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to carcinogenesis and mutagenesis due to its ability to induce tumors in laboratory animals.
Medicine: Research on this compound has contributed to understanding the mechanisms of cancer development and the potential for developing anti-cancer therapies.
Industry: It is used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of Benz(a)anthracen-8-ol, 7,12-dimethyl- involves its metabolic activation to form reactive intermediates that can bind to DNA and proteins. This binding can lead to mutations and the initiation of carcinogenesis. The compound primarily targets the cytochrome P450 enzyme system, leading to the formation of epoxides and dihydrodiols, which are the active metabolites responsible for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound without the methyl and hydroxyl groups.
7,12-Dimethylbenz[a]anthracene: Similar structure but lacks the hydroxyl group at the 8 position.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Uniqueness
Benz(a)anthracen-8-ol, 7,12-dimethyl- is unique due to the presence of both methyl and hydroxyl groups, which influence its reactivity and biological activity. The hydroxyl group at the 8 position enhances its ability to form reactive intermediates, making it a potent carcinogen and a valuable compound for studying the mechanisms of chemical carcinogenesis .
Properties
CAS No. |
62064-44-2 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracen-8-ol |
InChI |
InChI=1S/C20H16O/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11,21H,1-2H3 |
InChI Key |
VVFZEGSNFDMQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O |
Origin of Product |
United States |
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